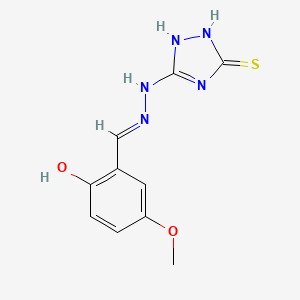![molecular formula C15H18N2O4 B6136074 methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzodiazepine family, which is known for its ability to modulate the activity of the central nervous system.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate is believed to involve its interaction with GABA receptors. Specifically, this compound is thought to bind to the benzodiazepine site of the receptor, which enhances the activity of GABA. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been shown to have anxiolytic effects in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, there are also limitations to its use in lab experiments. For example, it can be difficult to obtain sufficient quantities of this compound for large-scale experiments, and its effects can be highly dependent on the specific cell or tissue type being studied.
Direcciones Futuras
There are several future directions for research on methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate. One potential area of investigation is the development of more potent analogs of this compound for use in cancer therapy. Another area of interest is the study of the effects of this compound on other neurotransmitter systems in the brain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate involves the reaction of 3-carbomethoxybenzoyl chloride with 2-amino-5-methyl-1,4-diazepane in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against a range of diseases including cancer, Alzheimer's disease, and anxiety disorders. In addition, this compound has been used as a tool in the study of GABA (gamma-aminobutyric acid) receptors, which play a critical role in the regulation of the central nervous system.
Propiedades
IUPAC Name |
methyl 3-(2-methyl-5-oxo-1,4-diazepane-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-9-16-13(18)6-7-17(10)14(19)11-4-3-5-12(8-11)15(20)21-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZLDHNWUUBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1C(=O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)
![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)
![1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B6136034.png)
![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6136049.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-(2-phenylethyl)urea](/img/structure/B6136062.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B6136069.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B6136080.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136086.png)
![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)